Non - disulfide - bridged peptide 5.6
CAS No.:
Cat. No.: VC3677687
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Definition and Classification of Non-Disulfide-Bridged Peptides
Non-disulfide-bridged peptides constitute a distinct category within the larger family of antimicrobial peptides. Unlike many peptides that rely on disulfide bridges for structural stability, these peptides lack such bonds, which significantly influences their folding patterns, stability, and mechanisms of action. The absence of disulfide linkages allows for different functional mechanisms, particularly in how these peptides interact with microbial membranes.
The classification of non-disulfide-bridged peptides is primarily based on their structural characteristics rather than their biological source. These peptides often rely on other structural features for stability, such as alpha-helical formations or specific amino acid sequences that promote certain conformations. The absence of disulfide bonds provides these peptides with greater flexibility, which can be advantageous for penetrating bacterial cell membranes.
Comparison with Disulfide-Bridged Peptides
To understand the significance of non-disulfide-bridged peptides like peptide 5.6, it is valuable to compare them with their disulfide-containing counterparts. Disulfide bridges typically provide structural rigidity and protection against proteolytic degradation. Research on nodule cysteine-rich (NCR) peptides has demonstrated that disulfide cross-linking significantly affects their biological activities and stability .
Studies of NCR peptides have shown that the pattern of disulfide bridges influences their biological functions. For instance, different disulfide-linked regioisomers of NCR247 exhibit varying activities in different bioassays, demonstrating that the specific pattern of disulfide bridges can dramatically affect peptide function .
Structural Characteristics
Structural Features in the Absence of Disulfide Bridges
Without disulfide bridges, peptides like Non-disulfide-bridged peptide 5.6 must rely on other structural features for stability and function. Research on similar peptides suggests that they often form alpha-helical structures, particularly when interacting with membranes. The absence of disulfide bonds allows for greater conformational flexibility, which may be advantageous for adapting to different environments and interaction partners.
The structural characteristics of non-disulfide-bridged peptides significantly influence their functional properties. For example, in studies of NCR peptides, a variant called NSR247 (where all cysteine residues were replaced with serines to prevent disulfide bridge formation) showed different activities compared to its disulfide-bridged counterparts .
Stability Considerations
One significant consideration for non-disulfide-bridged peptides is their stability, particularly against proteolytic degradation. Research on NCR peptides has shown that disulfide cross-linking provides protection against proteases. For instance, all three disulfide-linked regioisomers of NCR247 were markedly less susceptible to degradation by the metalloprotease HrrP compared to the reduced form (NCR247red) .
Mechanism of Action
Interaction with Bacterial Membranes
Non-disulfide-bridged antimicrobial peptides typically exert their effects through interactions with bacterial membranes. While specific data on peptide 5.6's mechanism is limited, studies on similar peptides suggest that their primary mode of action involves disrupting the integrity of bacterial cell membranes, leading to cell death.
The lack of disulfide bridges in these peptides may influence how they interact with membranes. Without the structural constraints imposed by disulfide bonds, these peptides may have greater flexibility to adapt their conformation when binding to bacterial membranes, potentially enhancing their ability to insert into the lipid bilayer and form pores.
Antimicrobial Properties
Spectrum of Activity
Non-disulfide-bridged antimicrobial peptides like peptide 5.6 typically demonstrate activity against a range of bacterial species. The spectrum of activity can vary depending on the specific peptide, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may be more selective.
The absence of disulfide bridges may influence the spectrum of activity by affecting how the peptide interacts with different bacterial cell envelopes. The unique structural properties of non-disulfide-bridged peptides may allow them to target specific components of bacterial membranes or cell walls.
Selectivity and Toxicity
An important consideration for antimicrobial peptides is their selectivity for bacterial cells over mammalian cells. The ideal antimicrobial peptide would effectively kill bacterial cells while causing minimal damage to host cells. For non-disulfide-bridged peptides, this selectivity is likely influenced by factors such as charge distribution, hydrophobicity, and amphipathicity.
Table 1: Comparative Properties of Non-Disulfide-Bridged Peptides and Disulfide-Bridged Peptides
Property | Non-Disulfide-Bridged Peptides | Disulfide-Bridged Peptides |
---|---|---|
Structural Flexibility | Higher | Lower |
Resistance to Proteolysis | Lower | Higher |
Conformational Diversity | Greater | More constrained |
Membrane Interaction | May adapt more readily to membrane environment | More rigid interaction with membranes |
Stability in Oxidizing Environments | Less affected | May undergo disulfide exchange |
Synthesis Complexity | Generally simpler | More complex due to disulfide formation |
Synthesis and Production Methods
Solid-Phase Peptide Synthesis
Non-disulfide-bridged peptides like peptide 5.6 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides without disulfide bonds. This technique allows for precise control over the amino acid sequence and facilitates the incorporation of various modifications if necessary.
The synthesis of non-disulfide-bridged peptides is generally less complex than that of disulfide-bridged peptides, as it doesn't require the additional steps of selective disulfide bond formation. For comparison, the synthesis of disulfide-bridged peptides often involves complex protection and deprotection strategies to ensure the correct pairing of cysteine residues, as demonstrated in the synthesis of NCR247 regioisomers .
Purification Techniques
Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products. The specific purification protocol would depend on the physicochemical properties of the peptide, such as its hydrophobicity, charge, and size.
Research on NCR peptides has demonstrated the use of various analytical techniques to characterize and identify peptides, including liquid chromatography-mass spectrometry (LC-MS) and circular dichroism (CD) spectroscopy . These techniques are equally applicable to the characterization of non-disulfide-bridged peptides like peptide 5.6.
Comparative Analysis of Disulfide and Non-Disulfide Structures
Functional Differences
Research on NCR peptides has revealed striking differences in the biological activities of disulfide-bridged and non-disulfide-bridged variants. For example, studies of NCR247 showed that the three disulfide-linked regioisomers exhibited similar inducing activity for certain genes, whereas the reduced form (NCR247red) and the non-disulfide-bridged variant (NSR247) were inactive or had only weak activities .
Proteolytic Stability
A significant advantage of disulfide-bridged peptides is their resistance to proteolytic degradation. Studies have shown that disulfide cross-linking protects peptides from degradation by bacterial proteases. For instance, all three NCR247 regioisomers were markedly less susceptible to degradation by the metalloprotease HrrP compared to NCR247red .
Table 2: Comparative Effects of Disulfide Bonding on Peptide Properties Based on NCR247 Studies
Property/Function | Disulfide-Bridged NCR247 | Non-Disulfide NCR247 (NSR247) |
---|---|---|
Induction of ExoS/ChvI genes | Active | Inactive or weak |
Reduction of ctrA expression | Active | Inactive |
Inhibition of cell division | Active | Active |
Resistance to HrrP degradation | High resistance | Low resistance |
Secondary structure (CD spectroscopy) | No classical secondary structure | Not specified |
Future Research Directions
Structure-Activity Relationships
Further research on the structure-activity relationships of non-disulfide-bridged peptides like peptide 5.6 would provide valuable insights into their mechanisms of action and guide the development of more effective antimicrobial agents. This would involve systematic modifications of the peptide sequence and structure to identify the key features responsible for antimicrobial activity and selectivity.
Studies comparing the activities of disulfide-bridged and non-disulfide-bridged variants of the same peptide, similar to those conducted with NCR247, would be particularly informative . Such studies could help elucidate the specific contributions of disulfide bridges to various aspects of peptide function.
Combination Therapies
Exploring the potential synergistic effects of non-disulfide-bridged peptides with conventional antibiotics or other antimicrobial agents represents another promising research direction. Combination therapies might enhance antimicrobial efficacy, reduce the development of resistance, and allow for lower doses of individual agents, potentially minimizing side effects.
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